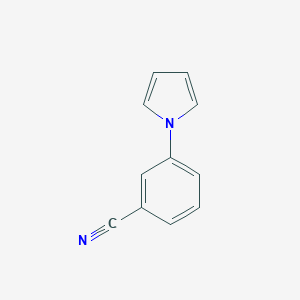

3-(1H-pyrrol-1-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKIAELSMMDZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378961 | |

| Record name | 3-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175134-98-2 | |

| Record name | 3-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1h Pyrrol 1 Yl Benzonitrile and Its Structural Analogues

Established Synthetic Pathways for Pyrrole (B145914) Ring Formation

The creation of the pyrrole ring, particularly when substituted with an aryl group on the nitrogen atom as seen in 3-(1H-pyrrol-1-yl)benzonitrile, is achievable through several established synthetic reactions. These methods provide versatile routes to the core heterocyclic scaffold.

Paal-Knorr Condensation Reactions in Pyrrole Synthesis

The Paal-Knorr synthesis is a fundamental and widely used method for constructing pyrrole rings. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aniline (B41778) derivative like 3-aminobenzonitrile, to form the N-arylpyrrole. organic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring. organic-chemistry.org Various modifications have been developed to improve the efficiency and environmental friendliness of the Paal-Knorr synthesis, employing a range of Brønsted or Lewis acid catalysts. rgmcet.edu.in Microwave-assisted Paal-Knorr reactions have also been shown to effectively synthesize polysubstituted pyrroles. organic-chemistry.org The versatility of this method allows for the synthesis of a wide array of substituted pyrroles by varying both the 1,4-dicarbonyl compound and the primary amine. wikipedia.orgresearchgate.net Recent advancements have focused on developing catalytic asymmetric versions of the Paal-Knorr reaction to produce enantiomerically pure arylpyrroles, utilizing a combined-acid system of a Lewis acid and a chiral phosphoric acid. acs.org

| Reaction | Key Reactants | Typical Conditions | Key Features |

|---|---|---|---|

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl Compound + Primary Amine (e.g., 3-aminobenzonitrile) | Neutral or weakly acidic (e.g., acetic acid). organic-chemistry.org | Fundamental, high-yielding, versatile for substituted pyrroles. rgmcet.edu.inresearchgate.net |

Clauson-Kaas Reactions for N-Substituted Pyrroles

The Clauson-Kaas reaction is another classic and highly effective method specifically for preparing N-substituted pyrroles. beilstein-journals.orgnih.govbeilstein-journals.org This synthesis involves the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran (often 2,5-dimethoxytetrahydrofuran) in the presence of an acid catalyst. beilstein-journals.org The reaction was originally performed in refluxing acetic acid, but numerous modifications have been introduced to accommodate less reactive amines and to improve reaction conditions. beilstein-journals.orgarkat-usa.org

Modern iterations of the Clauson-Kaas reaction employ a diverse range of catalysts, including various Lewis acids like scandium triflate (Sc(OTf)₃) and magnesium iodide etherate (MgI₂), which can enhance reaction rates and yields. beilstein-journals.orgnih.gov Greener approaches have also been developed, utilizing water as a solvent with catalysts such as ZrOCl₂·8H₂O or copper salts, or employing microwave irradiation to shorten reaction times, often without the need for additional promoters. beilstein-journals.orgarkat-usa.org A modified procedure involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) to 2,5-dihydroxytetrahydrofuran, which then reacts with primary amines at room temperature in a buffer, a method suitable for sensitive substrates. utas.edu.au

| Catalyst System | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| Acetic Acid | Acetic Acid | Reflux | 59-95% | nih.govbeilstein-journals.org |

| Sc(OTf)₃ (3 mol%) | 1,4-Dioxane | 100 °C | Good to Excellent | beilstein-journals.orgnih.gov |

| ZrOCl₂·8H₂O (4 mol%) | Water | 60 °C | 70-98% | beilstein-journals.org |

| Copper Catalyst | Water | Reflux | 71-96% | beilstein-journals.org |

| Microwave (no promoter) | Acetic Acid or Water | 170 °C | Good | arkat-usa.org |

Multi-Component Reaction Strategies for Pyrrole Scaffolds

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrrole derivatives in a single step from three or more starting materials. bohrium.comorientjchem.orgsemanticscholar.org These reactions are valued for their operational simplicity, reduced reaction times, and often environmentally friendly nature. orientjchem.org

Several MCR strategies are applicable to the synthesis of substituted pyrroles:

Hantzsch Pyrrole Synthesis: A classic MCR involving the reaction of an α-halo ketone, a β-ketoester, and ammonia (B1221849) or a primary amine. researchgate.netnih.gov

Reactions involving 1,4-dicarbonyl compounds: These can be generated in situ and then react with other components to form the pyrrole ring. bohrium.com

Transition-metal catalyzed MCRs: Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols have been developed for a general and highly regioselective synthesis of various substituted pyrroles. acs.org Similarly, palladium and copper-catalyzed MCRs provide direct and modular routes to highly substituted pyrroles. semanticscholar.org

Isonitrile-based MCRs: These reactions are particularly versatile in heterocyclic synthesis and can be employed for creating diverse pyrrole structures. bohrium.comresearchgate.net

These MCR strategies provide powerful tools for diversity-oriented synthesis, allowing for the rapid generation of libraries of pyrrole-containing compounds for various applications. bohrium.comnih.gov

Functionalization and Derivatization Strategies

Once the this compound scaffold is synthesized, both the nitrile group and the pyrrole ring are amenable to further chemical transformations, allowing for the creation of a wide range of derivatives.

Transformations of the Nitrile Moiety

The aromatic nitrile group (-C≡N) is a versatile functional group that can be converted into several other moieties, making it a valuable synthetic handle. fiveable.meresearchgate.net

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic aqueous conditions to yield a carboxylic acid (3-(1H-pyrrol-1-yl)benzoic acid). chemistrysteps.comlibretexts.org This reaction typically proceeds through an amide intermediate. libretexts.org

Reduction to Amines: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (3-(1H-pyrrol-1-yl)benzylamine). chemistrysteps.comlibretexts.org This transformation occurs via two successive nucleophilic additions of a hydride. libretexts.org

Conversion to Ketones: Reaction with organometallic reagents, such as Grignard or organolithium reagents, converts the nitrile into a ketone. chemistrysteps.comlibretexts.org The reaction proceeds through an imine anion intermediate, which is then hydrolyzed during aqueous workup to furnish the ketone product. libretexts.org

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid (-COOH) | chemistrysteps.comlibretexts.org |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | chemistrysteps.comlibretexts.org |

| Addition of Organometallics | 1. R-MgBr or R-Li 2. H₃O⁺ | Ketone (-C(O)R) | chemistrysteps.comlibretexts.org |

Substituent Introduction and Modification on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. nih.govwikipedia.org The N-phenyl group in this compound influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Classical electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation can introduce substituents onto the pyrrole ring. nih.govwikipedia.org In N-substituted pyrroles, these reactions generally occur at the C2 and C5 positions (alpha to the nitrogen). wikipedia.org However, the steric bulk of the N-substituent can influence the regioselectivity, sometimes favoring substitution at the C3 and C4 positions (beta to the nitrogen). acs.org

C-H Functionalization: Modern transition metal-catalyzed C-H functionalization reactions provide powerful and direct methods for introducing aryl or alkyl groups onto the pyrrole ring, often with high regioselectivity that can be controlled by the choice of catalyst and directing groups. nih.govacs.org For instance, rhodium-catalyzed C-H arylation has been shown to selectively introduce aryl groups at the β-position (C3) of N-substituted pyrroles. acs.org

Metalation and Cross-Coupling: The pyrrole ring can be deprotonated (metalated) and then reacted with various electrophiles. wikipedia.org Alternatively, halogenated pyrrole derivatives can be synthesized and then used in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide variety of substituents. wikipedia.orgmdpi.com For example, iridium-catalyzed C-H borylation can install a boronic ester group on the pyrrole, which can then participate in Suzuki coupling reactions. mdpi.com

The choice of base or catalyst can be crucial in directing functionalization. For example, in the reaction of N-acylpyrroles, the choice between LiN(SiMe₃)₂ and KN(SiMe₃)₂ can chemoselectively lead to either an intramolecular rearrangement or an intermolecular C-H functionalization of a different aromatic ring. rsc.org

Chemical Modifications of the Benzonitrile (B105546) Fragment

The benzonitrile fragment of this compound offers a versatile platform for a variety of chemical transformations. These modifications allow for the introduction of diverse functional groups, enabling the synthesis of a wide range of structural analogues. Key transformations include modifications of the nitrile group itself and substitutions on the aromatic ring.

One of the most significant transformations of the nitrile group is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide. chalcogen.roresearchgate.net The resulting 5-substituted-1H-tetrazole is considered a bioisostere of a carboxylic acid group and is a valuable functional group in medicinal chemistry. chalcogen.royoutube.com The reaction can be promoted by various catalysts, including Brønsted or Lewis acids, which activate the nitrile for nucleophilic attack by the azide anion. youtube.comacs.org The process involves the formation of an aromatic tetrazole ring, which serves as a thermodynamic driving force for the reaction. youtube.com

Another important class of modifications involves carbon-carbon bond-forming reactions on the phenyl ring of the benzonitrile moiety. For structural analogues bearing a halide substituent (e.g., bromo or chloro), palladium-catalyzed cross-coupling reactions are particularly powerful. The Suzuki-Miyaura coupling, for instance, allows for the reaction of an aryl halide with an organoboron species, such as phenylboronic acid, to form a new C-C bond. researchgate.netwikipedia.org This reaction is widely used to synthesize substituted biphenyls and other complex aromatic systems. wikipedia.org The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, facilitated by a palladium complex and a base. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. nih.gov

Below are data tables summarizing representative conditions for these modifications.

Table 1: Synthesis of Tetrazole Analogues from Benzonitriles This table outlines various catalytic systems and conditions for the [3+2] cycloaddition of azides to organonitriles to form tetrazoles.

| Catalyst System | Cyanide Source | Reagents | Solvent | Temperature (°C) | Yield (%) | Ref |

| Ammonium Chloride | Benzonitrile | Sodium Azide, NH₄Cl | DMF | Heating | Low (22% crude) | youtube.com |

| SO3H-carbon | Substituted Benzonitriles | Sodium Azide | DMF | 100 | 92 | ajgreenchem.com |

| Co(II)-complex | Benzonitrile | Sodium Azide | Methanol | Reflux | Good | acs.org |

| None (Cycloaddition) | Benzonitrile | Sodium Azide, NH₄Cl | DMF | N/A | N/A | chalcogen.ro |

Table 2: Suzuki-Miyaura Coupling of Halogenated Benzonitrile Analogues This table presents conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with organoboron compounds.

| Catalyst / Ligand | Halide Substrate | Boron Reagent | Base | Solvent | Conditions | Yield (%) | Ref |

| Pd(OAc)₂ / JohnPhos | Heteroaryl benzylic bromide | Phenylboronic acid | K₂CO₃ | DMF | Microwave | Moderate-Good | nih.gov |

| Immobilized Pd | 4-Bromobenzonitrile | Phenylboronic acid | N/A | N/A | Continuous-flow | High | researchgate.net |

| LaF₃·Pd nanocatalyst | 4-Bromobenzonitrile | Phenylboronic acid | K₂CO₃ | Water | 70 °C | up to 97 | researchgate.net |

| Pd₂(dba)₃ / P(t-Bu)₃ | General Aryl Halides | Arylboronic acids | N/A | N/A | Room Temp | N/A | organic-chemistry.org |

Advanced Synthetic Techniques and Optimization Protocols

The synthesis of this compound and its analogues has benefited significantly from the development of advanced synthetic methods that offer improved efficiency, milder reaction conditions, and broader substrate scope. A key strategy for constructing the core molecule involves the introduction of the cyano group onto a pre-existing aryl ring.

Palladium-catalyzed cyanation of aryl halides is a premier method for this transformation, representing a significant improvement over traditional methods like the Rosenmund-von Braun reaction. rsc.orgresearchgate.net This approach allows for the conversion of aryl bromides, chlorides, and iodides into the corresponding aryl nitriles. rsc.orgacs.org A variety of cyanide sources can be employed, with a notable trend towards using less toxic and more manageable reagents. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a practical and non-toxic cyanide source for these reactions. researchgate.netnih.gov The efficiency of the palladium-catalyzed cyanation is highly dependent on the catalyst system. The use of specialized ligands, such as CM-phos, or palladacycle catalysts can prevent catalyst poisoning, allow for lower catalyst loadings, and facilitate fast reaction times under mild conditions. acs.orgnih.gov

Furthermore, multi-component reactions (MCRs) represent an advanced strategy for the rapid assembly of complex molecules from simple precursors in a single step. For the synthesis of the pyrrole core of the target molecule's analogues, one-pot, three-component reactions have been developed. For example, a reaction between an α-hydroxyketone, an oxoacetonitrile, and an aniline can efficiently construct a highly functionalized pyrrole framework. nih.gov This approach is highly convergent and allows for the rapid generation of a library of analogues by simply varying the starting components, making it a powerful tool in drug discovery and development. nih.gov

Optimization protocols often focus on leveraging modern technologies. Microwave-assisted synthesis has been shown to accelerate reaction times, as demonstrated in Suzuki-Miyaura couplings for benzylic systems. nih.gov Similarly, the development of continuous-flow systems using immobilized solid-supported catalysts offers advantages in terms of scalability, product purity, and catalyst recyclability, moving towards more sustainable and industrially viable synthetic processes. researchgate.net

Biological Activities and Pharmacological Potential of 3 1h Pyrrol 1 Yl Benzonitrile Derivatives

Antimicrobial Efficacy Assessments

Derivatives of 3-(1H-pyrrol-1-yl)benzonitrile have been the subject of extensive research to evaluate their effectiveness against a variety of microbial pathogens. These studies have revealed significant potential in combating bacterial, fungal, and mycobacterial infections.

Antibacterial Spectrum and Potency

The antibacterial activity of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Research has shown that specific structural modifications to the parent molecule can lead to potent antibacterial agents. For instance, a series of 2-aryl-5-[4-(1H-pyrrol-1-yl)phenyl]-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial properties. iajpr.com These compounds exhibited moderate activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. iajpr.com

Similarly, novel pyrrolyl benzimidazole (B57391) derivatives have shown antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 6.25 to 100 µg/mL against both Gram-positive and Gram-negative bacteria. Certain compounds within this series demonstrated significant activity with a MIC value of 6.25 µg/mL. The antibacterial efficacy of these derivatives is often evaluated using methods like the disc diffusion method and the broth microdilution method to determine the zone of inhibition and MIC values, respectively.

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrrolyl Benzimidazole Derivatives | S. aureus (Gram +ve) | 6.25 - 100 | |

| Pyrrolyl Benzimidazole Derivatives | E. coli (Gram -ve) | 6.25 - 100 | |

| Pyrrole-1,2,3-triazole Hybrids | E. coli | 1.56 | nih.gov |

Antifungal and Antiviral Properties

The pyrrole (B145914) nucleus is a key structural feature in many compounds exhibiting antifungal and antiviral activities. Naturally occurring pyrroles like pyrrolnitrin (B93353) and fludioxonil (B1672872) are known for their broad-spectrum antifungal properties. Synthetic derivatives of this compound have also been investigated for these activities.

Studies on novel pyrrole alkaloid analogs have shown moderate fungicidal activities against various plant pathogenic fungi at a concentration of 50 μg/mL. researchgate.net Some of these compounds demonstrated good activity against Physalospora piricola even at lower dosages. researchgate.net The antifungal potential of newly synthesized pyrrole derivatives has been assessed against a range of fungal strains, including Aspergillus niger, Candida albicans, Microsporum audouinii, and Cryptococcus neoformans, often using the disc diffusion method. While specific antiviral data for this compound derivatives is less prevalent in the reviewed literature, the general class of pyrrole-containing compounds is recognized for its antiviral potential. nih.gov

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Pyrrole Alkaloid Analogs | Alternaria solani | Moderate at 50 µg/mL | researchgate.net |

| Pyrrole Alkaloid Analogs | Cercospora arachidicola | Moderate at 50 µg/mL | researchgate.net |

| Pyrrole Alkaloid Analogs | Fusarium oxysporum | Moderate at 50 µg/mL | researchgate.net |

| Pyrrole Alkaloid Analogs | Gibberella zeae | Moderate at 50 µg/mL | researchgate.net |

| Pyrrole Alkaloid Analogs | Physalospora piricola | Good activity | researchgate.net |

Antitubercular Activity Profiles

Tuberculosis remains a significant global health challenge, necessitating the development of new and effective therapeutic agents. Pyrrole derivatives have shown considerable promise in this area. nih.gov A series of 2-aryl-5-[4-(1H-pyrrol-1-yl)phenyl]-1,3,4-oxadiazole derivatives were synthesized and screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv. iajpr.com Several of these compounds exhibited potent activity, with MIC values as low as 1.6 μg/mL. iajpr.com

Furthermore, N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (B10538) derivatives have been synthesized and tested, with some compounds displaying high antitubercular activity with a MIC of 31.25 μg/mL. Research into novel hybrid-pyrrole derivatives has also yielded promising results, with some compounds showing MIC values of 3.7 and 5.10 μg/mL against the H37Rv strain. rsc.org The Microplate Alamar Blue Assay (MABA) is a commonly used method for evaluating the in vitro antitubercular activity of these compounds. iajpr.com

| Compound Type | Activity (MIC in µg/mL) | Reference |

|---|---|---|

| 2-aryl-5-[4-(1H-pyrrol-1-yl)phenyl]-1,3,4-oxadiazoles | 1.6 - 12.5 | iajpr.com |

| N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazides | 31.25 - 62.5 | |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide (B126) derivatives | 3.125 | nih.gov |

| Pyrrolyl derivatives with pyrazoline/isoxazole moieties | 0.8 - 100 | nih.gov |

Anti-inflammatory Response Modulation

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of key enzymes and by counteracting oxidative stress.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of inflammation through their roles in the biosynthesis of prostaglandins (B1171923) and leukotrienes. A study on novel pyrrole derivatives and their cinnamic hybrids identified them as potential dual inhibitors of COX-2 and soybean LOX (sLOX). mdpi.com Some of these hybrids exhibited potent COX-2 inhibition with IC50 values as low as 0.55 μM and significant sLOX inhibition. mdpi.com

Another study focused on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally related to the core of interest, and found that they inhibited both COX-1 and COX-2 activity. nih.gov Certain compounds in this series showed stronger COX-1 inhibition compared to the reference drug meloxicam, and most exhibited higher COX-2 selectivity. nih.gov The development of dual COX/LOX inhibitors is a promising strategy for creating anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

| Compound Type | Enzyme | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 | Similar to meloxicam | nih.gov |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-2 | Similar to meloxicam | nih.gov |

| Pyrrole-cinnamate hybrid | COX-2 | 0.55 | mdpi.com |

| Pyrrole-cinnamate hybrid | sLOX | 30 | mdpi.com |

| N-Substituted [phenyl-pyrazolo]-oxazin-2-thiones | COX-1 | 6.3 - 25.0 | researchgate.net |

| N-Substituted [phenyl-pyrazolo]-oxazin-2-thiones | LOX | 3.6 - 5.4 | researchgate.net |

Antioxidant and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, plays a crucial role in the pathogenesis of inflammation. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of chemical compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov

While specific studies focusing solely on the antioxidant properties of this compound derivatives are limited in the available literature, research on related pyrrole structures provides insights into their potential. For example, a study on 3-pyrroline-2-one (B142641) derivatives identified a promising radical scavenger through the DPPH assay. rsc.org The radical scavenging activity of compounds is often attributed to their hydrogen-donating ability. nih.gov The evaluation of the antioxidant capacity of these compounds is typically expressed as the IC50 value, which is the concentration required to inhibit 50% of the radical-scavenging effect. nih.gov The development of pyrrole derivatives with both anti-inflammatory and antioxidant properties represents a valuable strategy for creating multi-target therapeutic agents. mdpi.com

In Vivo Anti-inflammatory Models and Pleiotropic Effects

Derivatives of the pyrrole scaffold have demonstrated significant anti-inflammatory activity in various in vivo models. The carrageenan-induced paw edema model in rats is a standard method for evaluating acute inflammation, and several pyrrole-containing compounds have shown efficacy in this assay. For instance, the compound 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which is structurally related to the selective COX-2 inhibitor celecoxib, exhibited potent anti-inflammatory effects. mdpi.com In a study, repeated administration of this compound over 14 days at doses of 10, 20, and 40 mg/kg resulted in a significant inhibition of paw edema at all measured time points. mdpi.com This suggests a cumulative or adaptive mechanism that enhances its anti-inflammatory action over time. mdpi.com

Beyond local inflammation, these derivatives also exhibit pleiotropic effects by modulating the systemic immune response. In lipopolysaccharide (LPS)-induced systemic inflammation models, which trigger a cascade of cytokine release, pyrrole derivatives have been shown to alter cytokine profiles. mdpi.com Repeated treatment with 40 mg/kg of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. mdpi.com Concurrently, a marked increase in the anti-inflammatory cytokine TGF-β1 was observed after both single and repeated doses, while levels of IL-10 remained unchanged. mdpi.com This selective modulation of cytokine pathways points to a complex immunomodulatory mechanism, highlighting the potential for targeted anti-inflammatory therapies that go beyond simple COX inhibition. mdpi.com Other studies have also described various pyrrole and pyrrolopyrimidine derivatives as effective anti-inflammatory agents in vivo. researchgate.net

Table 1: Effect of a Pyrrole Derivative on Paw Edema and Cytokine Levels

| Treatment Group | Dose (mg/kg) | Effect on Carrageenan-Induced Paw Edema (14-day treatment) | Effect on LPS-Induced TNF-α (14-day treatment) | Effect on LPS-Induced TGF-β1 (14-day treatment) |

|---|---|---|---|---|

| Compound 3f* | 10, 20, 40 | Significant inhibition at all time points | Data not available for all doses | Data not available for all doses |

| Compound 3f* | 40 | Significant inhibition | Significant decrease | Significant increase |

| Diclofenac (Reference) | 25 | Significant inhibition | Not specified | Not specified |

*Compound 3f: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid mdpi.com

Anticancer and Antiprotozoal Investigations

The 1H-pyrrol-1-yl scaffold is a key feature in a variety of compounds investigated for their antiproliferative properties against cancer cells and protozoa.

In anticancer research, 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have shown potent activity. nih.gov Certain compounds bearing a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring were particularly effective against a range of human cancer cell lines, including gastric (MGC 80-3), colon (HCT-116, CT-26), liver (HepG2), prostate (DU145), and lung (A549) cancers, with IC50 values in the low micromolar and even sub-micromolar range. nih.gov Importantly, these potent compounds displayed weak cytotoxicity against non-cancerous human umbilical vein endothelial cells (HUVEC) and mouse embryonic fibroblast cells (NIH/3T3). nih.gov Mechanistic studies revealed that these derivatives can induce cell cycle arrest at the S phase and promote apoptosis. nih.gov Another class, 3-aroyl-1-arylpyrroles (ARAPs), has been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.gov These compounds were effective against multidrug-resistant cell lines, indicating their potential to overcome common chemotherapy resistance mechanisms. nih.gov

Table 2: Anticancer Activity of Selected Pyrrole Derivatives

| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| cpd 19 | MGC 80-3 | 1.0 - 1.7 | nih.gov |

| cpd 19 | HCT-116 | 1.0 - 1.7 | nih.gov |

| cpd 21 | HepG2 | 0.5 - 0.9 | nih.gov |

| cpd 21 | DU145 | 0.5 - 0.9 | nih.gov |

| cpd 21 | CT-26 | 0.5 - 0.9 | nih.gov |

| cpd 15 | A549 | 3.6 | nih.gov |

| ARAP 22* | Tubulin Polymerization | 8.9 | nih.gov |

*Derivative is 1-(3-nitrophenyl)-pyrrole nih.gov

While the pyrrole nucleus is a component of various antimicrobial agents, specific investigations into this compound derivatives for antiprotozoal activity are not extensively documented. However, research into related heterocyclic structures provides a basis for potential exploration. For example, benzoylthiourea (B1224501) derivatives have demonstrated selective antiprotozoal activity against all developmental forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Similarly, 2-phenyl-2H-indazole derivatives have shown potent in vitro activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.com These findings suggest that heterocyclic compounds, including those with structures related to pyrroles, are a promising area for the development of new antiprotozoal agents.

Enzyme Inhibition Profiles

Enoyl-acyl carrier protein (ACP) reductase (ENR) is a crucial enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for novel antibacterial agents. nih.govsphinxsai.com Several classes of pyrrole-containing derivatives have been explored as ENR inhibitors. Pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of the Mycobacterium tuberculosis ENR, known as InhA. sphinxsai.com One of the most effective inhibitors from this class demonstrated an IC50 of 62 nM. sphinxsai.com Furthermore, pyrrole hydrazine (B178648) derivatives have also been synthesized and screened as anti-tubercular agents targeting this enzyme. sphinxsai.com Molecular docking studies predict that these compounds can bind effectively within the enzyme's active site, interacting with key residues and the NAD cofactor. researchgate.net Sulfonyl hydrazones are another class of compounds that have shown moderate to good inhibition of InhA, with IC50 values of 18.2 µM and 10.7 µM for lead compounds. mdpi.com

Dihydrofolate reductase (DHFR) is an essential enzyme in the biosynthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial drugs. snv63.ru Most DHFR inhibitors are characterized by the presence of heterocyclic moieties, with many containing a substituted 2,4-diamino pyrimidine (B1678525) motif, which acts as a structural mimic of the natural substrate, dihydrofolate. snv63.ruresearchgate.net While research has broadly covered various heterocyclic systems as DHFR inhibitors, specific studies on this compound derivatives are limited. However, studies on related structures provide context. For example, trimethoprim, a pyrimidine-based DHFR inhibitor, has been used as a template to design novel analogs. mdpi.com Some of these new derivatives, which incorporate an amide bond, have shown more potent inhibitory properties against human DHFR (hDHFR) than the parent compound. mdpi.com Similarly, substituted pteridine (B1203161) and furo[3,2-g]pteridine derivatives have been shown to inhibit DHFR, with their activity influenced by the electronic properties of substituents on their aryl moieties. zsmu.edu.ua

The pyrrole scaffold has been incorporated into molecules designed to inhibit viral and bacterial enzymes crucial for replication. Pyrrolobenzoxazepinone (PBO) derivatives represent a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Several of these compounds displayed higher inhibitory activity against wild-type reverse transcriptase (RT) and clinically relevant mutant strains (such as L100I, K103N, and Y181I) compared to the NNRTI drug nevirapine. nih.gov

In the context of bacterial enzymes, certain heterocyclic compounds have been found to inhibit DNA polymerase III, which is essential for chromosomal replication in gram-positive bacteria. nih.gov A class of 6-anilinouracils, which are structurally distinct from pyrroles but share the characteristic of being nitrogen-containing heterocycles, act as selective inhibitors of this enzyme. nih.gov Derivatives with hydroxyalkyl and methoxyalkyl substitutions displayed Kᵢ values in the range of 0.4 to 2.8 μM against bacterial DNA polymerase IIIs and showed antimicrobial activity against a broad spectrum of gram-positive bacteria, including resistant strains. nih.gov

Table 3: Enzyme Inhibition Data for Pyrrole and Related Heterocyclic Derivatives

| Compound Class | Target Enzyme | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| Pyrrolidine Carboxamide | Enoyl ACP Reductase (InhA) | IC50 | 62 nM | sphinxsai.com |

| Sulfonyl Hydrazone | Enoyl ACP Reductase (InhA) | IC50 | 10.7 µM | mdpi.com |

| Pyrrolobenzoxazepinone | HIV-1 RT (Wild-Type & Mutants) | Activity | Higher than Nevirapine | nih.gov |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of this compound and related derivatives. Research has shown that specific structural modifications can significantly enhance potency and selectivity across different biological targets.

For anticancer activity, SAR studies of 3-benzoyl-4-phenyl-1H-pyrrole derivatives revealed that the introduction of electron-donating groups, such as methoxy (B1213986) groups, at the 4th position of the pyrrole ring's phenyl substituent increased cytotoxic potency against cancer cell lines. nih.gov In a separate study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all identified as important for inhibitory activity against metallo-β-lactamases. nih.gov

In the development of antimalarial agents, SAR analysis of pyrrolone derivatives indicated that modifications to the ester group on the pyrrole ring often resulted in considerably reduced activity. For instance, converting the ester to a free acid or various amides led to a significant loss of potency, suggesting the ester moiety is crucial for interaction with the biological target.

Furthermore, in the context of developing agonists for the stimulator of interferon genes (STING) receptor, a series of 1H-pyrrole-3-carbonitrile derivatives were synthesized. researchgate.netnih.gov The SAR of this scaffold was explored by introducing a variety of substituents onto an aniline (B41778) ring system attached to the pyrrole core. researchgate.netnih.gov This systematic modification allowed for the identification of compounds with activities comparable to known STING agonists, demonstrating that targeted chemical changes can fine-tune the interaction with specific protein receptors. researchgate.netnih.gov These collective findings underscore the importance of specific functional groups and substitution patterns on the pyrrole core for developing potent and selective therapeutic agents.

Computational Pharmacology and Rational Drug Design

Computational techniques are instrumental in modern drug discovery, providing insights into the mechanisms of drug action and guiding the design of more potent and selective therapeutic agents. For derivatives of this compound, computational pharmacology, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, has been pivotal in elucidating their pharmacological potential.

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how this compound derivatives interact with their biological targets at a molecular level.

Research has employed molecular docking to simulate the interaction of various pyrrole derivatives with the active sites of several key protein targets. For instance, in the context of anticancer research, derivatives have been docked into the ATP-binding pocket of the FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. uomustansiriyah.edu.iquomustansiriyah.edu.iq These simulations have shown that the designed compounds can exhibit favorable binding energies. uomustansiriyah.edu.iq One notable derivative, a bis-hydroxybenzaldehyde Schiff base, recorded a high docking score of 83.3, which was superior to the reference ligand Gilteritinib (71.91). uomustansiriyah.edu.iq The predicted high affinity of this compound was attributed to its interactions with key amino acid residues within the FLT3 active site, such as Cys 694, Asp 698, and Val 624. uomustansiriyah.edu.iq

Similarly, docking studies have been crucial in evaluating pyrrole-benzimidazole derivatives as potential antioxidants by modeling their interactions with Human NAD(P)H-Quinone oxidoreductase 1 (NQO1). nih.gov These simulations help in understanding the structural basis for their antioxidant activities. nih.gov Other studies have investigated 1H-pyrrole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), revealing potent inhibitory activities. nih.gov Furthermore, derivatives of the closely related 4-(pyrrolidin-3-yl)benzonitrile (B2813882) scaffold have been identified as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in epigenetic cancer therapy. nih.gov

The table below summarizes findings from various molecular docking studies on pyrrole derivatives, highlighting the diversity of targets and the specific interactions that govern their binding affinity.

| Derivative Class | Protein Target | Key Interacting Residues | Docking Score/Metric | Reference |

| Bis-hydroxybenzaldehyde Schiff base of pyrrole | FLT3 | Cys 694, Asp 698, Val 624 | PLP Fitness: 83.30 | uomustansiriyah.edu.iq |

| 1H-Pyrrole derivatives | EGFR / CDK2 | - | % Inhibition | nih.gov |

| Pyrrole-benzimidazole derivatives | NQO1 | - | Binding Affinity | nih.gov |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | DHFR / Enoyl-ACP reductase | - | Binding Energy | mdpi.com |

| 4-(Pyrrolidin-3-yl)benzonitrile derivatives | LSD1 | - | Kd: 22nM | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of novel molecules, thereby streamlining the drug design process.

For compounds structurally related to this compound, QSAR studies have been successfully applied to understand the structural requirements for their biological activities. A study on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides established QSAR models to delineate the relationship between their molecular descriptors and their anticancer activity against various human tumor cell lines. nih.gov

Using the Orthogonal Projections to Latent Structure (OPLS) method, researchers generated predictive models that identified key molecular descriptors influencing the cytotoxic effects of these benzenesulfonamide (B165840) derivatives. nih.gov Such models are crucial for rational drug design, as they provide a quantitative basis for modifying chemical structures to enhance their desired pharmacological effects. The statistical quality of these models, often assessed by parameters like the correlation coefficient (R²), demonstrates their predictive power. nih.gov For example, a non-linear QSAR model developed using the gene expression programming method for a different class of heterocyclic compounds achieved a high correlation coefficient (R²) of 0.839 for its training set and 0.760 for its test set, indicating excellent predictive performance. frontiersin.org

The data below illustrates the statistical parameters for a representative QSAR model, underscoring the robustness and predictive capacity of such computational approaches in drug discovery.

| Model Type | Statistical Parameter | Training Set Value | Test Set Value | Reference |

| OPLS | R² | - | - | nih.gov |

| Gene Expression Programming (Non-linear) | R² (Correlation Coefficient) | 0.839 | 0.760 | frontiersin.org |

| Gene Expression Programming (Non-linear) | S² (Variance) | 0.037 | 0.157 | frontiersin.org |

Computational Chemistry and Advanced Theoretical Characterization

Electronic Structure Properties

The electronic structure of a molecule governs its chemical behavior, reactivity, and optical properties. Key aspects of the electronic structure are investigated through Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For 3-(1H-pyrrol-1-yl)benzonitrile, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would likely be distributed over the electron-withdrawing benzonitrile (B105546) moiety.

Table 1: Hypothetical Frontier Molecular Orbital Properties This table illustrates the type of data that would be generated from FMO analysis. The values are not actual data for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.70 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). This analysis helps in understanding hyperconjugative interactions, charge transfer, and the stability arising from these electronic delocalizations. In this compound, significant interactions would be expected between the lone pair orbitals of the pyrrole nitrogen and the π* anti-bonding orbitals of the benzonitrile ring, indicating intramolecular charge transfer.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the nitrile group and the pyrrole ring, while positive potentials would be located around the hydrogen atoms.

Spectroscopic Property Predictions and Vibrational Analysis

Computational methods can predict spectroscopic properties, such as infrared (IR) and Raman spectra, by calculating the vibrational frequencies of the molecule. This theoretical vibrational analysis is crucial for assigning the fundamental vibrational modes observed in experimental spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsion. A comparison of theoretical and experimental spectra helps in confirming the molecular structure. For this compound, characteristic vibrational modes would include the C≡N stretching of the nitrile group, C-N stretching between the rings, and various C-H and C-C vibrations within the aromatic rings.

Global Reactivity Descriptors

I ≈ -EHOMO

A ≈ -ELUMO

χ = (I + A) / 2

η = (I - A) / 2

μ = -χ

S = 1 / (2η)

ω = μ² / (2η)

These values help in comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Table 2: Illustrative Global Reactivity Descriptors This table illustrates the type of data that would be generated. The values are not actual data for this compound.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 1.50 |

| Electronegativity (χ) | 3.85 |

| Chemical Potential (μ) | -3.85 |

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.213 |

| Electrophilicity Index (ω) | 3.15 |

Nonlinear Optical (NLO) Properties and Hyper-Polarizability Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). Computational calculations can predict these properties, providing insight into a molecule's potential as an NLO material. Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit large hyperpolarizability values. Given its structure, with the electron-donating pyrrole ring connected to the electron-accepting benzonitrile system, this compound is a candidate for exhibiting NLO properties. Calculations would quantify the components of the polarizability and hyperpolarizability tensors to evaluate its NLO potential.

A thorough search of available scientific literature and chemical databases has been conducted to retrieve specific thermochemical data for the compound this compound. This investigation aimed to find detailed research findings, including data on its enthalpy, entropy, and Gibbs free energy, as part of a computational and theoretical characterization.

Despite extensive searches for experimental or computational studies focused on the thermochemical analysis of this compound, no specific data or detailed research findings pertaining to its thermochemical properties could be located. The existing body of scientific literature does not appear to contain reports on the enthalpy, entropy, or Gibbs free energy of this particular compound.

Therefore, the generation of data tables and a detailed discussion of its thermochemical analyses as requested is not possible based on currently accessible information. Further research, likely involving dedicated computational chemistry studies (such as Density Functional Theory calculations) or experimental calorimetry, would be required to determine these thermodynamic parameters.

Emerging Applications in Materials Science and Industrial Processes

Utilization in Functional Materials and Polymer Chemistry

The incorporation of the 3-(1H-pyrrol-1-yl)benzonitrile moiety into polymer chains offers a pathway to novel functional materials with tailored properties. The pyrrole (B145914) ring is a well-known building block for conducting polymers, while the nitrile group can enhance thermal stability and polarity, and provide a site for further chemical modification.

Research into polymers containing nitrile groups has demonstrated their potential for creating materials with high glass transition temperatures (Tgs). For instance, methacrylate (B99206) monomers containing nitrile groups, derived from lignin-inspired aldehydes, have been synthesized and polymerized. While homopolymers of these monomers were found to be cross-linked and exhibited no Tgs below their decomposition temperatures, copolymers with styrene (B11656) at low nitrile monomer content (≤ 5 mol%) displayed Tgs ranging from 126–146 °C. This suggests that the controlled incorporation of nitrile-containing units, such as this compound, into polymer backbones could be a strategy to enhance the thermal properties of materials like polypropylene.

The synthesis of polypyrrole and its copolymers can be initiated through various methods, including the use of fluorescent carbon dots, which can act as initiators upon attraction of the positively charged pyrrole. Furthermore, functionalized pyrroles have been copolymerized to create materials with specific chemical functionalities. The presence of the benzonitrile (B105546) group in this compound provides a handle for creating copolymers with unique electronic and physical properties, making it a promising monomer for the development of advanced polymers for a range of applications.

Table 1: Potential Polymer Properties Influenced by this compound Incorporation

| Property | Influence of Pyrrole Moiety | Influence of Benzonitrile Moiety | Potential Application |

| Thermal Stability | Contributes to chain rigidity. | The polar nitrile group can increase intermolecular forces. | High-performance plastics, engineering thermoplastics. |

| Conductivity | The π-conjugated system of the pyrrole ring is fundamental to electrical conductivity. | Can influence the electronic properties of the polymer. | Organic electronics, sensors, antistatic coatings. |

| Solubility & Processability | Can be tailored by substitution on the pyrrole ring. | The polar nature of the nitrile group can affect solubility in organic solvents. | Solution-processable films and coatings. |

| Chemical Reactivity | The pyrrole ring can be functionalized. | The nitrile group can be hydrolyzed or reduced to other functional groups. | Post-polymerization modification for tailored functionalities. |

Luminescence and Optoelectronic Applications

Derivatives of benzonitrile are increasingly being investigated for their applications in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitrile group, combined with electron-donating moieties, can create molecules with bipolar charge-transport characteristics and high triplet energies, which are crucial for efficient light emission.

For example, carbazole-benzonitrile derivatives have been successfully employed as universal hosts for high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. These materials exhibit effective bipolar host characteristics, leading to high external quantum efficiencies. Similarly, polymer hosts based on benzonitrile have been developed for solution-processable green and blue TADF OLEDs, demonstrating that the benzonitrile unit is a key component for achieving high triplet energies and suppressing exciton (B1674681) quenching.

While direct studies on the luminescence of this compound are not extensively reported, its structure, which combines the electron-donating pyrrole with the electron-accepting benzonitrile, is analogous to other molecules used in OLEDs. This suggests its potential as a building block for new electroluminescent materials. The π-conjugated system of the pyrrole ring can contribute to charge transport, while the benzonitrile component can help to balance electron and hole injection and transport, a critical factor for efficient recombination and light emission in OLEDs.

Catalysis and Chemical Transformations

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations. The hydration of nitriles to amides is a particularly important reaction in organic synthesis. Ruthenium pincer complexes have been shown to be effective catalysts for the hydration of a wide range of nitriles, including benzonitrile, under mild conditions. This highlights the potential for the nitrile group in this compound to be transformed into an amide, which could open up new synthetic pathways to more complex molecules.

The pyrrole moiety itself can also participate in catalytic processes. For instance, the electron-rich nature of the pyrrole ring can lead to its oxidation, which can be exploited in synthetic transformations. In the context of this compound, the interplay between the pyrrole and benzonitrile groups could lead to unique reactivity and potential applications in catalysis, either as a ligand for a metal catalyst or as a substrate in a catalyzed reaction.

Corrosion Inhibition and Preservative Technologies

Organic compounds containing nitrogen, and particularly those with aromatic rings and polar functional groups, are often effective corrosion inhibitors for metals in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.

Both benzonitrile and pyrrole derivatives have been studied for their corrosion inhibition properties. Benzonitrile azo dyes have been shown to be effective mixed-type inhibitors for carbon steel in hydrochloric acid, with their inhibition efficiency increasing with concentration. Similarly, a benzoylamine derivative containing two pyrrole rings, 4-pyrrol-1-yl-N-(2,5-dimethyl-pyrrol-1-yl)benzoylamine (PDPB), has demonstrated excellent corrosion inhibition for mild steel in HCl, with an efficiency of up to 95.8%. The adsorption of these molecules on the steel surface is thought to involve both physical and chemical interactions.

Given that this compound contains both a pyrrole ring and a benzonitrile group, it is a strong candidate for a corrosion inhibitor. The lone pair of electrons on the nitrogen atom of the pyrrole ring and the π-electrons of both aromatic systems can facilitate adsorption onto the metal surface. The polar nitrile group can also contribute to the adsorption process. The combination of these structural features suggests that this compound could form a stable, protective film on metal surfaces, making it a promising compound for use in corrosion inhibition and preservative technologies.

Table 2: Electrochemical Data for Benzonitrile Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |

| Blank | - | 1150 | - | |

| PANB | 5 x 10⁻⁴ | 73.1 | 93.6 | |

| APAB | 5 x 10⁻⁴ | 105.8 | 90.8 | |

| FPBH | 1 x 10⁻³ | Not specified | 94.5 |

Note: PANB = 4-(isopentylamino)-3-nitrobenzonitrile, APAB = 3-amino-4-(isopentylamino)benzonitrile, FPBH = 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.HCl. Data presented to illustrate the effectiveness of related structures.

Role as Synthetic Intermediates in Complex Organic Synthesis

Pyrrole and benzonitrile moieties are common features in a wide range of biologically active molecules and functional materials. As such, this compound serves as a valuable synthetic intermediate, providing a scaffold that can be further elaborated to produce more complex target molecules.

The synthesis of functionalized pyrroles is an active area of research, with numerous methods developed for their construction. For example, multicomponent reactions have been employed to synthesize highly substituted pyrroles, including those with potential antituberculosis and anti-inflammatory activities. The presence of both the pyrrole and benzonitrile groups in this compound allows for selective reactions at different parts of the molecule. The pyrrole ring can undergo electrophilic substitution, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.

Spectrochemical Analysis Methodologies

The characterization of this compound and its derivatives relies on a range of standard spectrochemical techniques. These methods are essential for confirming the structure of newly synthesized compounds and for studying their physical and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for the structural elucidation of organic molecules. For this compound, ¹H NMR would show distinct signals for the protons on the pyrrole and benzene (B151609) rings, with their chemical shifts and coupling patterns providing information about their connectivity. ¹³C NMR would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

These analytical techniques are routinely used in the synthesis and characterization of pyrrole and benzonitrile derivatives and would be the primary methods for the analysis of this compound.

Conclusion and Future Research Directions

Synthesis and Characterization Challenges and Prospects

The synthesis of N-arylpyrroles, including 3-(1H-pyrrol-1-yl)benzonitrile, has seen considerable advancement, with methods like the Paal-Knorr and Hantzsch reactions being well-established for creating pyrrole (B145914) cores. researchgate.net However, challenges persist, particularly in achieving highly functionalized and multi-substituted pyrroles with precise control over regioselectivity. nih.gov The development of more efficient, atom-economical, and environmentally benign synthetic routes, such as those utilizing green chemistry principles and novel catalytic systems, remains a key objective. lucp.net

One of the primary challenges in the synthesis of heterocyclic compounds like this compound is the potential for catalyst poisoning by the nitrogen and sulfur atoms present in the substrates, which can limit the applicability of certain C-H activation reactions. researchgate.net Overcoming these limitations through the design of robust catalytic systems is a significant area of future research. researchgate.net Furthermore, the synthesis of axially chiral N-arylpyrroles presents a fascinating frontier, with recent breakthroughs in asymmetric catalysis offering pathways to novel chiral ligands and catalysts. escholarship.orgresearchgate.net

Prospects in the characterization of these molecules are also expanding. Advanced spectroscopic techniques, such as multidimensional NMR and mass spectrometry, are crucial for elucidating the complex structures of novel derivatives. nih.gov Computational methods, including Density Functional Theory (DFT) calculations, are becoming increasingly integral for understanding the electronic structure and predicting the reactivity and properties of these compounds. escholarship.org

Advancements in Biological and Therapeutic Applications

The pyrrole nucleus is a cornerstone in medicinal chemistry, present in a wide array of biologically active natural products and synthetic drugs. alliedacademies.org Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme-inhibiting properties. alliedacademies.orgnih.gov This extensive bioactivity profile suggests a promising future for this compound and its analogs in drug discovery programs. nih.gov

Recent research has highlighted the potential of pyrrole-containing compounds as targeted therapies in oncology. nih.gov For instance, derivatives of N-phenylpyrrole have been investigated as inhibitors of protein kinases, which are crucial targets in cancer treatment. mdpi.comnih.gov The benzonitrile (B105546) group can also play a significant role, as nitrile-containing pharmaceuticals are known to exhibit a range of efficacious roles. jnanoscitec.com The combination of the pyrrole and benzonitrile moieties in this compound may lead to synergistic effects and novel mechanisms of action.

Future advancements in this area will likely focus on the rational design of this compound derivatives with enhanced target selectivity and reduced off-target effects. nih.gov Structure-activity relationship (SAR) studies will be instrumental in optimizing the therapeutic potential of this scaffold. alliedacademies.org The development of theranostic agents, which combine diagnostic and therapeutic capabilities, represents another exciting direction, with pyrrole-derived nanoparticles showing promise in biomedical applications. nih.gov

Development in Materials Science and Industrial Technologies

The unique electronic properties of the pyrrole ring make it a valuable component in the design of advanced materials. researchgate.net Pyrrole-based compounds are integral to the development of organic electronics, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.com The electron-rich nature of the pyrrole ring facilitates hole transport, a critical property for these applications. mdpi.com

The incorporation of the benzonitrile group, a known electron-withdrawing moiety, into the pyrrole scaffold can significantly modulate the electronic characteristics of the resulting material. This tunability is highly desirable in the design of novel semiconductors and functional polymers. nih.gov For instance, pyrrolo[3,2-b]pyrrole-1,4-dione (IsoDPP), an isomer of the well-known diketopyrrolopyrrole (DPP) moiety, has been explored as a building block for new electron acceptors in organic solar cells. nih.gov This suggests that the pyrrole-benzonitrile framework could be engineered to create materials with tailored optoelectronic properties.

In terms of industrial applications, benzonitrile and its derivatives are versatile intermediates in the synthesis of dyes, resins, and pharmaceuticals. rsc.org The development of green and efficient methods for the production of functionalized benzonitriles is an active area of research. rsc.org The integration of the pyrrole moiety could lead to the creation of novel functional materials with applications in sensors, coatings, and advanced polymers. researchgate.net

Unexplored Research Avenues and Interdisciplinary Integration

The full potential of this compound is yet to be unlocked, with numerous unexplored research avenues promising exciting discoveries. A key area for future investigation is the systematic exploration of the chemical space around this core structure. The synthesis and evaluation of a diverse library of derivatives with various substitution patterns on both the pyrrole and benzonitrile rings could reveal novel properties and applications.

An interdisciplinary approach will be crucial for maximizing the impact of research in this area. The synergy between synthetic organic chemistry, computational modeling, medicinal chemistry, and materials science will be essential for the rational design and development of new molecules with specific functions. For example, the integration of biological screening with materials characterization could lead to the discovery of biocompatible electronic materials or sensors for biomedical applications.

Furthermore, the study of the supramolecular chemistry of this compound and its derivatives could unveil new self-assembly behaviors, leading to the creation of novel nanomaterials with unique optical and electronic properties. The exploration of its coordination chemistry with various metal ions could also yield new catalysts or functional metal-organic frameworks (MOFs). The journey into the multifaceted world of this compound has just begun, and the path forward is rich with opportunities for innovation and discovery.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-(1H-pyrrol-1-yl)benzonitrile?

Answer:

The synthesis of this compound typically involves coupling reactions between pyrrole derivatives and substituted benzonitrile precursors. A key method includes Suzuki-Miyaura cross-coupling using aryl halides and boron-containing heterocycles. For example, describes the synthesis of structurally similar compounds (e.g., 4-((1H-pyrrol-1-yl)methyl)benzonitrile) via palladium-catalyzed coupling, achieving yields of 85% under optimized conditions (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base, and toluene/water solvent) . Alternative routes involve nucleophilic aromatic substitution (SNAr) or transition-metal-free coupling, though these may require electron-deficient aromatic substrates.

Basic: How is structural characterization of this compound performed in academic research?

Answer:

Structural elucidation relies on multi-spectroscopic techniques :

- NMR : ¹H and ¹³C NMR identify substituent positions and electronic environments. For instance, in , the ¹H NMR of 3-(pyrrolidin-1-yl)benzonitrile shows aromatic protons at δ 7.29–7.20 ppm (meta-substitution pattern) and pyrrolidine protons at δ 3.23–3.35 ppm .

- FT-IR : Stretching frequencies for nitrile (C≡N, ~2220 cm⁻¹) and pyrrole C-N bonds (~1450 cm⁻¹) confirm functional groups .

- X-ray crystallography : highlights crystallographic analysis of a related pyrazole-benzonitrile derivative, with bond angles and torsional data validating molecular geometry .

Advanced: How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations are critical for predicting frontier molecular orbitals (FMOs), charge distribution, and nonlinear optical (NLO) properties. demonstrates that HOMO-LUMO gaps (~4.2 eV) for benzonitrile derivatives correlate with experimental UV-Vis absorption maxima (~290 nm), indicating potential photochemical applications . Natural Bond Orbital (NBO) analysis further reveals charge transfer between the electron-rich pyrrole ring and the electron-withdrawing nitrile group, guiding reactivity predictions in electrophilic substitution reactions.

Advanced: What strategies resolve contradictions in reaction yields or selectivity during the synthesis of this compound derivatives?

Answer:

Contradictions often arise from competing reaction pathways (e.g., para vs. meta substitution) or catalyst deactivation. To address this:

- Catalyst optimization : Use ligand screening (e.g., XPhos vs. SPhos) to enhance regioselectivity, as shown in for pyrrole-benzonitrile coupling .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SNAr pathways, while non-polar solvents (e.g., toluene) improve cross-coupling efficiency.

- Kinetic vs. thermodynamic control : Adjust reaction temperature and duration. For example, lower temperatures (50°C) may favor kinetic products, while prolonged heating (72 hours in ) drives thermodynamic stabilization .

Advanced: What are the emerging applications of this compound in materials science?

Answer:

Derivatives of this compound are explored as TADF (thermally activated delayed fluorescence) materials in OLEDs. describes carbazole-phenoxazine-benzo nitrile derivatives with small singlet-triplet energy gaps (ΔEₛₜ < 0.3 eV), enabling efficient light emission via reverse intersystem crossing (RISC) . The nitrile group enhances electron mobility, while the pyrrole moiety contributes to hole transport, balancing charge injection in multilayer OLED architectures.

Advanced: How can researchers address challenges in the regioselective functionalization of this compound?

Answer:

Regioselectivity challenges are mitigated via:

- Directing groups : Install temporary substituents (e.g., -B(OH)₂) to guide cross-coupling at specific positions.

- Protection-deprotection : Protect the nitrile group (e.g., as a silyl ether) during pyrrole functionalization to avoid side reactions.

- Electrochemical methods : notes that controlled-potential electrolysis can selectively activate aromatic C-H bonds adjacent to electron-withdrawing groups .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact ( , H313/H333 warnings) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile nitrile byproducts.

- Waste disposal : Segregate nitrile-containing waste for specialized treatment, as improper disposal risks releasing toxic HCN .

Advanced: How does the electronic nature of substituents influence the spectroscopic and reactivity profiles of this compound?

Answer:

Electron-donating groups (e.g., -OCH₃) on the benzonitrile ring increase electron density at the nitrile group, red-shifting UV-Vis absorption ( ) . Conversely, electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, accelerating nucleophilic attack at the nitrile carbon. Computational studies (ELF and LOL analyses) in quantify charge localization, aiding in predicting sites for functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.